molecular formula C19H22N6O4S B3303433 N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 920407-83-6

N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3303433
CAS No.: 920407-83-6
M. Wt: 430.5 g/mol
InChI Key: JLZSQOSHPCYDHM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with a methoxy group, a tetrazole-thioether moiety, and an ethoxyphenyl acetamide side chain. The compound integrates multiple pharmacophoric elements, including:

  • Pyridinone ring: Known for its role in modulating kinase inhibition and anti-inflammatory activity.
  • Tetrazole-thioether group: Enhances metabolic stability and bioavailability, commonly employed in medicinal chemistry to mimic carboxylates .
  • Ethoxyphenyl acetamide: A lipophilic substituent that may improve membrane permeability and target binding affinity .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-4-29-15-7-5-13(6-8-15)20-18(27)11-25-10-17(28-3)16(26)9-14(25)12-30-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZSQOSHPCYDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the ethoxyphenyl derivative and the methoxy-oxopyridine derivative. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also requires stringent quality control measures to monitor the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups and structural features enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key functional groups. Below is a detailed analysis based on available evidence:

Pyridinone-Based Acetamides

  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) : Structural Similarities: Contains a pyrazole-thiazole core linked to an acetamide group. Key Differences: Lacks the tetrazole-thioether and pyridinone moieties. Activity: Exhibits moderate anti-inflammatory activity in murine models (IC₅₀ = 12 µM for COX-2 inhibition).
  • N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) : Structural Similarities: Shares the acetamide backbone and methoxy-substituted aromatic system. Key Differences: Incorporates an indole ring and chlorobenzoyl group instead of pyridinone. Activity: Demonstrated potent antiproliferative effects against HeLa cells (IC₅₀ = 0.8 µM).

Tetrazole-Containing Analogs

  • 3'-[(4-Acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro [indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones : Structural Similarities: Features a spirocyclic system with pyridine and tetrazole-like thiazolo-isoxazole. Key Differences: Replaces the pyridinone with a fused spiro-indole scaffold. Activity: Antimicrobial activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL).
  • (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide : Structural Similarities: Contains a thiadiazole-tetrazole hybrid linked to acetamide. Key Differences: Uses an imidazo-thiadiazole core instead of pyridinone. Activity: Reported antitumor activity in breast cancer cell lines (IC₅₀ = 5.2 µM).

Ethoxyphenyl-Substituted Derivatives

  • N-(5-methyl-1,3-thiazol-2-yl)-4-(oxolan-2-ylmethoxy)benzamide (CAS: 749906-14-7) : Structural Similarities: Ethoxyphenyl-like substitution with a tetrahydrofuran-methoxy group. Key Differences: Lacks the pyridinone and tetrazole-thioether motifs. Activity: Antifungal activity against C. albicans (MIC = 16 µg/mL).

Comparative Data Table

Compound Name / ID Core Structure Key Functional Groups Reported Activity (Target/IC₅₀/MIC) Source
N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide Pyridinone-acetamide Tetrazole-thioether, ethoxyphenyl Data not available in provided sources N/A
Compound 41 Pyrazole-thiazole-acetamide Methylpyrazole, thiazole COX-2 inhibition (IC₅₀ = 12 µM) [1]
Compound 6y Indole-acetamide Chlorobenzoyl, tert-butylphenyl Antiproliferative (HeLa IC₅₀ = 0.8 µM) [2]
3'-Spiro-indole-thiazolo-isoxazol Spiro-indole-thiazolo-isoxazole Pyridine, phthalimido Antimicrobial (E. coli MIC = 8 µg/mL) [3]
(E)-N-(4-(2-(5-Oxo-imidazo-thiadiazol)acetyl)phenyl)acetamide Imidazo-thiadiazole-acetamide Thiadiazole, phenyl Antitumor (MCF-7 IC₅₀ = 5.2 µM) [4]
749906-14-7 Thiazole-benzamide Oxolan-methoxy, methylthiazole Antifungal (C. albicans MIC = 16 µg/mL) [5]

Research Findings and Limitations

  • Synthetic Challenges : Compared to simpler acetamides (e.g., Compound 41), its tetrazole-thioether linkage may require specialized coupling reagents (e.g., EDCI/HOBt), as seen in spiro-indole analogs .
  • Metabolic Stability : The ethoxyphenyl group likely enhances half-life over hydroxylated analogs, similar to CAS 749906-14-7 .

Biological Activity

N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential for biological activity. This article explores its mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds and features a unique structure that includes a tetrazole moiety and a pyridine derivative. Its IUPAC name is as follows:

Property Details
IUPAC Name N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Molecular Formula C19H22N6O4S
CAS Number 920407-83-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The functional groups within its structure facilitate binding to these targets, potentially modulating their activity. For example, the tetrazole group is known for its ability to enhance solubility and bioavailability, which could contribute to the compound's efficacy in biological systems.

Inhibition of Enzymes

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes. For instance, studies on related hydroxypyridinone derivatives have shown potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These derivatives exhibited IC50 values as low as 0.789 μM, indicating strong inhibitory potential .

Antioxidant Activity

The compound's structural features also suggest potential antioxidant properties. Research on related compounds has demonstrated significant radical scavenging activity, which is crucial for combating oxidative stress in biological systems. For example, certain derivatives showed an inhibitory rate of 41.48% against DPPH radicals at a concentration of 1 μM, outperforming well-known antioxidants like Trolox .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Aldose Reductase Inhibition : A study focused on multifunctional ALR2 inhibitors highlighted the importance of selectivity towards ALR2 over ALR1, with selectivity indices significantly higher than established controls .
  • Antioxidative Properties : Another investigation into hydroxypyridinone derivatives revealed their capacity to suppress lipid peroxidation effectively, further supporting their role as antioxidants .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, emphasizing the need for optimized reaction conditions to achieve high yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

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